![molecular formula C13H10N2OS B2963149 4-(furan-2-yl)-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 83989-89-3](/img/structure/B2963149.png)
4-(furan-2-yl)-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(furan-2-yl)-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile” is a complex organic compound that contains several functional groups and rings, including a furan ring, a pyridine ring, a cyclopentane ring, a sulfanyl group (-SH), and a nitrile group (-CN). Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyridine rings are aromatic, meaning they have a cyclic cloud of delocalized electrons above and below the plane of the molecule. The cyclopentane ring is a simple aliphatic hydrocarbon ring. The sulfanyl group is a functional group consisting of a sulfur atom bonded to a hydrogen atom, and the nitrile group consists of a carbon atom triple-bonded to a nitrogen atom .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups and aromatic rings. The furan ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions. The pyridine ring, due to the presence of a nitrogen atom, would be basic and could participate in acid-base reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar functional groups like the nitrile and sulfanyl groups would likely make it relatively polar, which could influence its solubility in different solvents .
Scientific Research Applications
Multicomponent Synthesis and Structural Analysis
One study presents the multicomponent synthesis of substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles. This synthesis involved condensation reactions with furfural or thiophene-2-carbaldehyde, demonstrating the compound's utility in creating structurally complex heterocycles. The structure of one derivative was confirmed through X-ray analysis, highlighting its potential in the development of novel organic compounds (Dyachenko et al., 2015).
Heterocyclic Compound Synthesis
Another research effort focused on synthesizing thiopyrano[4',3':4',5']pyrido[3',2':4, 5]furo[3,2-d]pyrimidines, which involved the compound as a precursor. This synthesis pathway underscores the role of such compounds in generating new heterocyclic structures with potential applications in medicinal chemistry and materials science (Ahmed & Ameen, 2010).
Novel Heterocyclic Systems Development
The synthesis of 2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile derivatives via a domino reaction was documented. This research highlights the compound's utility in creating new heterocyclic systems through intramolecular cyclization, emphasizing its significance in organic synthesis and the development of pharmacologically relevant molecules (Bondarenko et al., 2016).
Synthesis of Thieno[2,3-b]pyridines
Research on the synthesis of new Thieno[2,3-b]pyridines and related compounds incorporating a 5-Bromobenzofuran-2-yl moiety from 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile showcases the compound's role in generating diverse heterocyclic architectures. This work underscores its importance in the development of compounds with potential applications in drug discovery and material science (Abdelriheem et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Mode of Action
It’s worth noting that similar compounds, such as those involved in suzuki–miyaura (sm) coupling reactions, undergo a process where oxidative addition occurs with formally electrophilic organic groups . This results in the formation of new bonds, which could potentially alter the function of the target .
Biochemical Pathways
For instance, indole derivatives have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds, such as fused pyridine derivatives, are known for their positive contribution to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit notable cytotoxicity in certain cell lines .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(furan-2-yl)-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c14-7-9-12(11-5-2-6-16-11)8-3-1-4-10(8)15-13(9)17/h2,5-6H,1,3-4H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJCMUQYZUCYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=S)C(=C2C3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2963068.png)
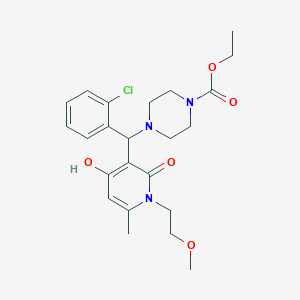
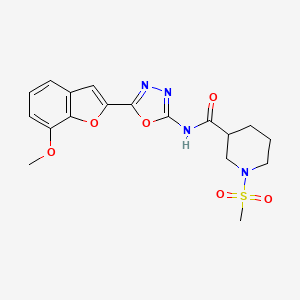
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2963072.png)
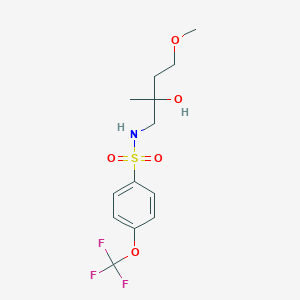


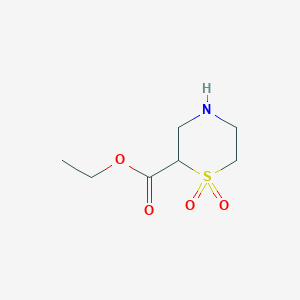
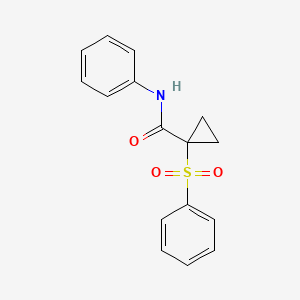
![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2963085.png)
![2-(4-Chlorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2963087.png)
![1-[(3-Chloropyrazin-2-yl)methyl]-3-(5-pentyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2963088.png)
![3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2963089.png)
